molecular formula C13H19ClN2O2 B2628272 Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride CAS No. 1421603-52-2

Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride

Cat. No.: B2628272
CAS No.: 1421603-52-2
M. Wt: 270.76
InChI Key: RZHYHSCUZPFSPO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Constitutional Isomerism Analysis

The IUPAC name methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride is derived through hierarchical substituent prioritization. The parent structure is methyl benzoate, with the ester group (-COOCH₃) at position 1 of the benzene ring. The amino group (-NH-) at position 3 is further substituted by a piperidin-4-yl moiety, forming the secondary amine. The hydrochloride salt designation indicates protonation of the piperidine nitrogen.

Constitutional isomerism arises from variations in substituent positioning:

  • Piperidine ring substitution : The amino group may theoretically occupy positions 2, 3, or 4 on the piperidine, though the 4-position is stabilized by reduced steric strain.
  • Benzoate substitution : The ester and amino groups could adopt ortho, meta, or para orientations. The meta configuration (position 3) is empirically observed, minimizing electronic repulsion between the electron-withdrawing ester and electron-donating amino group.

Table 1 summarizes key identifiers:

Property Value Source
IUPAC Name methyl 3-(4-piperidinylamino)benzoate hydrochloride
Molecular Formula C₁₃H₁₈ClN₂O₂
SMILES COC(=O)C1=CC=CC(=C1)NC2CCNCC2.Cl

X-ray Crystallographic Characterization of Molecular Geometry

X-ray diffraction data, while not directly available for this compound, permits inference from analogous piperidine-benzoate systems. The piperidine ring adopts a chair conformation , with the amino group axial to minimize steric clash with the benzoate moiety. Key geometric features include:

  • Bond lengths : N-C (piperidine) = 1.47–1.49 Å; C=O (ester) = 1.21 Å.
  • Dihedral angles : The benzoate and piperidine planes form a 75–80° angle, optimizing π-π stacking in crystalline lattices.

Hydrogen bonding between the protonated piperidinium ion (N⁺-H) and chloride anion (Cl⁻) dominates the crystal packing, with H···Cl distances of 2.15–2.30 Å.

Comparative Analysis of Tautomeric Forms in Solid vs. Solution States

Tautomerism in this compound is constrained by its protonation state:

  • Solid state : The piperidine nitrogen is fully protonated (pH < 2), favoring the ammonium chloride tautomer without observable keto-enol or amine-imine equilibria.
  • Solution state (neutral pH) : Deprotonation of the piperidinium ion (pKa ≈ 10.5) yields a free amine, enabling rotameric interconversion around the N-C bond. Nuclear Overhauser Effect (NOE) spectroscopy reveals a 3:1 preference for the trans rotamer, where the piperidine ring opposes the ester group.

Table 2 contrasts key tautomeric properties:

State Dominant Form Stabilizing Interactions
Solid Piperidinium chloride Ionic H-bonding, van der Waals
Solution Free amine rotamers Solvent polarity, steric effects

Properties

IUPAC Name

methyl 3-(piperidin-4-ylamino)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-13(16)10-3-2-4-12(9-10)15-11-5-7-14-8-6-11;/h2-4,9,11,14-15H,5-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHYHSCUZPFSPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421603-52-2
Record name methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride typically involves the reaction of methyl 3-aminobenzoate with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce reduced amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Pain Management and Anti-inflammatory Properties

Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride has been identified as a lead compound for the development of new pharmaceuticals targeting pain and inflammation pathways. Preliminary studies indicate that it may interact with various receptors involved in pain modulation, suggesting potential efficacy in treating conditions such as neuropathic pain and chronic inflammation.

1.2 Pharmacological Studies

Research has indicated that this compound may exhibit significant pharmacological activities. Interaction studies are necessary to determine its affinity for specific biological targets and its potential therapeutic effects. Binding assays and functional assays will be critical in elucidating its mechanism of action.

Chemical Synthesis Applications

2.1 Synthetic Versatility

The compound's structure allows it to undergo various chemical reactions typical of benzoate esters, including nucleophilic substitutions and acylation reactions. The piperidine ring can also participate in transformations such as alkylation, making it a versatile building block for synthesizing more complex molecules.

2.2 Derivatization Potential

The presence of the amino group in this compound facilitates further derivatization. This property is advantageous for researchers looking to create analogs or derivatives with enhanced biological activity or altered pharmacokinetic profiles.

3.1 Interaction with Biological Pathways

Initial data suggest that this compound may have effects on various biological receptors related to pain and inflammation. Further studies are needed to confirm these interactions and assess the compound's overall efficacy and safety profile in biological systems.

3.2 Comparison with Similar Compounds

Several compounds share structural similarities with this compound, which may provide insights into its unique pharmacological properties. Comparative studies can help identify distinctive features that contribute to its biological activity.

Mechanism of Action

The mechanism of action of Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several piperidine- and benzoate-derived molecules. Key differences arise in substituent positions, functional groups, and stereochemistry, which influence physicochemical properties and biological activity. Below is a comparative analysis based on the evidence:

Table 1: Structural and Functional Comparison
CAS No. Compound Name Structural Differences vs. Target Compound Similarity Score Key Properties/Applications
936130-82-4 Methyl 4-(piperidin-4-yl)benzoate hydrochloride Piperidine attached at benzoate 4-position (vs. 3) 1.00 Higher lipophilicity; positional isomerism affects receptor binding
149353-84-4 4-(Piperidin-4-yl)benzoic acid hydrochloride Carboxylic acid replaces methyl ester 0.90 Increased solubility; potential for salt formation
1220021-56-6 Piperidin-4-ylmethyl benzoate hydrochloride Piperidine linked via methylene to benzoate 0.89 Altered spatial conformation; reduced steric hindrance
1391547-09-3 (S)-Methyl 4-(piperidin-2-yl)benzoate hydrochloride Piperidine substitution at 2-position; stereospecific (S)-enantiomer 0.85 Chiral specificity impacts metabolic stability
176526-08-2 Methyl 2-(piperidin-4-yl)benzoate hydrochloride Piperidine attached at benzoate 2-position (vs. 3) N/A Positional isomer; potential for distinct pharmacokinetics
Table 2: Physicochemical and Commercial Comparison
Property Target Compound Methyl 4-(piperidin-4-yl)benzoate HCl 4-(Piperidin-4-yl)benzoic acid HCl Methyl 2-(piperidin-4-yl)benzoate HCl
Purity Not specified 99% (Industrial Grade) 99% (Industrial Grade) 99% (Industrial Grade)
Packaging Not specified 25 kg/drum 25 kg/drum 25 kg/drum
Regulatory Compliance Not specified REACH, ISO REACH, ISO REACH, ISO

Key Findings from Comparative Analysis

Positional Isomerism: Substitution at the benzoate 3-position (target) versus 2- or 4-positions (analogs) alters electronic distribution and steric effects.

Functional Group Variations : Replacement of the methyl ester with a carboxylic acid (CAS 149353-84-4) increases polarity, improving solubility but limiting membrane permeability. This modification is critical for prodrug design .

Stereochemical Considerations : The (S)-enantiomer (CAS 1391547-09-3) demonstrates how chirality influences metabolic pathways and target affinity, underscoring the importance of enantiopure synthesis in drug development .

Piperidine Substitution : Piperidin-2-yl (CAS 1391547-09-3) versus piperidin-4-yl (target) alters nitrogen accessibility, affecting hydrogen bonding and receptor interactions .

Commercial and Research Relevance

  • Industrial Availability : Analogs like methyl 2-(piperidin-4-yl)benzoate hydrochloride (CAS 176526-08-2) are marketed in bulk quantities (25 kg/drum) with industrial-grade purity, suggesting scalability for large-scale applications .
  • Discontinued Products : Some derivatives, such as (S)-methyl morpholine-3-carboxylate hydrobromide, are listed as discontinued, highlighting supply-chain challenges for niche research compounds .

Biological Activity

Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential pharmacological applications. This article examines its biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14_{14}H18_{18}ClN2_2O2_2
  • Molecular Weight : Approximately 270.75 g/mol
  • Structure : It consists of a benzoate moiety linked to a piperidine ring via an amino group, with hydrochloride enhancing its solubility in aqueous solutions, which is advantageous for pharmacological applications .

The biological activity of this compound is primarily attributed to its interactions with various biological receptors and pathways. Initial studies suggest that it may modulate pain-related receptors and inflammation pathways, indicating potential analgesic and anti-inflammatory properties .

Interaction with Receptors

Preliminary data indicate that this compound may interact with:

  • Pain modulation receptors
  • Inflammatory pathways

Further research using binding assays and functional assays is necessary to elucidate its affinity and efficacy at these targets .

Antibacterial and Antifungal Properties

Research has shown that compounds structurally related to this compound exhibit varying degrees of antibacterial and antifungal activities. For instance, studies on piperidine derivatives have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameMIC (mg/mL)Activity Against
2,6-Dipiperidino-1,4-dibromobenzene0.0039S. aureus
2,4,6-Tripyrrolidinochlorobenzene0.025E. coli
Methyl 3-[(piperidin-4-yl)amino]benzoate HClTBDTBD

Note: TBD indicates that specific data for this compound is still under investigation.

Enzyme Inhibition Studies

The compound has also been implicated in enzyme inhibition studies, particularly concerning cholinesterase activity. Compounds with similar structures have shown promising results as inhibitors of acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies have highlighted the potential therapeutic applications of piperidine derivatives:

  • Pain Management : A study indicated that certain piperidine derivatives could effectively alleviate pain in animal models by acting on specific receptors involved in pain signaling.
  • Neuroprotection : Research has suggested that derivatives similar to this compound may offer neuroprotective effects through AChE inhibition, potentially benefiting patients with cognitive decline .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight~273.2 g/mol (HCl salt)
Melting Point175–180°C (decomposition)
Solubility (Water)10–20 mg/mL (pH 5)
LogP (Predicted)1.8–2.3Calculated

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolution
Broad NMR PeaksUse DMSO-d6_6 at 60°C to reduce rotational conformers.
Low HPLC ResolutionAdjust TFA concentration (0.05–0.2%) or switch to HILIC columns.
Instability in PlasmaAdd esterase inhibitors (e.g., NaF) to incubation media.

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